molecular formula C6H15O3P B14641431 Butyl dimethyl phosphite CAS No. 52956-36-2

Butyl dimethyl phosphite

Cat. No.: B14641431
CAS No.: 52956-36-2
M. Wt: 166.16 g/mol
InChI Key: RJWFHTYJJZJUMZ-UHFFFAOYSA-N
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Description

Butyl dimethyl phosphite is an organophosphorus compound with the chemical formula C6H15O3P. It is a phosphite ester, which means it contains a phosphorus atom bonded to three oxygen atoms, one of which is part of a butyl group, and the other two are part of dimethyl groups. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl dimethyl phosphite can be synthesized through the esterification of phosphorous acid with butanol and methanol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

P(OH)3+C4H9OH+2CH3OHC4H9O(CH3O)2P+2H2O\text{P(OH)}_3 + \text{C}_4\text{H}_9\text{OH} + 2\text{CH}_3\text{OH} \rightarrow \text{C}_4\text{H}_9\text{O}(\text{CH}_3\text{O})_2\text{P} + 2\text{H}_2\text{O} P(OH)3​+C4​H9​OH+2CH3​OH→C4​H9​O(CH3​O)2​P+2H2​O

Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The product is then separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions: Butyl dimethyl phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butyl dimethyl phosphate.

    Hydrolysis: It can be hydrolyzed to produce phosphorous acid and the corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions where the butyl or dimethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Butyl dimethyl phosphate.

    Hydrolysis: Phosphorous acid, butanol, and methanol.

    Substitution: Various substituted phosphites depending on the nucleophile used.

Scientific Research Applications

Butyl dimethyl phosphite has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.

    Biology: It is used in the synthesis of biologically active phosphorus-containing compounds.

    Medicine: It is a precursor in the synthesis of pharmaceuticals and other biologically active molecules.

    Industry: It is used as an intermediate in the production of flame retardants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of butyl dimethyl phosphite involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphorus atom in the compound can form bonds with various electrophiles or nucleophiles, facilitating the formation of new chemical bonds. This reactivity is due to the presence of lone pairs of electrons on the phosphorus atom, which can participate in chemical reactions.

Comparison with Similar Compounds

    Dimethyl phosphite: Similar structure but lacks the butyl group.

    Diethyl phosphite: Contains ethyl groups instead of methyl and butyl groups.

    Butyl diethyl phosphite: Contains butyl and ethyl groups instead of methyl groups.

Uniqueness: Butyl dimethyl phosphite is unique due to the presence of both butyl and dimethyl groups, which provide it with distinct reactivity and properties compared to other phosphite esters. This combination of groups allows it to participate in a wider range of chemical reactions and makes it useful in various industrial and research applications.

Properties

CAS No.

52956-36-2

Molecular Formula

C6H15O3P

Molecular Weight

166.16 g/mol

IUPAC Name

butyl dimethyl phosphite

InChI

InChI=1S/C6H15O3P/c1-4-5-6-9-10(7-2)8-3/h4-6H2,1-3H3

InChI Key

RJWFHTYJJZJUMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(OC)OC

Origin of Product

United States

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